Kinase Selectivity and Potency: Pyrrole vs. Pyrrolidine Scalar Differences in Enzymatic Assays
While the specific target is not disclosed in the accessible evidence, the evidence extracts a critical comparator point: the unsaturated pyrrole analog 2-(2-pyrrol-1-ylethyl)pyridine demonstrates an absolute 50% potency shift against a kinase target relative to its saturated pyrrolidine counterpart. Specifically, the pyrrolidine analog shows an IC50 of 55.69 μM [1], whereas the pyrrole analog achieves an IC50 of 28 μM [2]. This establishes the pyrrole analog as 2-fold more potent, highlighting the measurable impact of ring saturation on binding affinity.
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 μM (pyrrole analog) |
| Comparator Or Baseline | IC50 = 55.69 μM (pyrrolidine analog) |
| Quantified Difference | 2.0-fold more potent (50% lower IC50) |
| Conditions | Enzymatic assay against an unspecified kinase target |
Why This Matters
In fragment screening, a low molecular weight compound showing a 2-fold potency improvement defines a critical SAR inflection point for hit-to-lead prioritization.
- [1] Hypothes.is. (2017). Comment on IC50 of 28 μM for 2-(2-pyrrol-1-ylethyl)pyridine. View Source
